Epiprogoitrin, potassium salt
CAS No.: 21087-74-1
Cat. No.: VC7842234
Molecular Formula: C11H18KNO10S2
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21087-74-1 |
|---|---|
| Molecular Formula | C11H18KNO10S2 |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | potassium;[(Z)-[(3S)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate |
| Standard InChI | InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1/b12-7-;/t5-,6-,8-,9+,10-,11+;/m1./s1 |
| Standard InChI Key | GAYXFCKWHSTEIK-ILJMICIPSA-M |
| Isomeric SMILES | C=C[C@H](C/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O.[K+] |
| SMILES | C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+] |
| Canonical SMILES | C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+] |
Introduction
Chemical Structure and Physicochemical Properties
Epiprogoitrin potassium salt belongs to the glucosinolate family, sulfur-containing secondary metabolites characterized by a -thioglucose moiety linked to a sulfonated oxime and a variable side chain. The compound’s IUPAC name, potassium;[(Z)-[(3S)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate, reflects its intricate stereochemistry . Key structural features include:
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A -D-glucopyranose core with hydroxyl groups at positions 3, 4, 5, and 6.
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A sulfated oxime group () bonded to a potassium ion.
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A (3S)-3-hydroxy-4-pentenyl side chain contributing to its reactivity .
Table 1: Key Physicochemical Properties of Epiprogoitrin Potassium Salt
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 427.5 g/mol | |
| CAS Registry Number | 21087-74-1 | |
| Purity (HPLC) | ≥98% | |
| Acid Form CAS RN | 19237-18-4 |
The compound’s stability is influenced by pH and temperature, with hydrolysis occurring rapidly under alkaline conditions to release isothiocyanates. Its water solubility, attributed to the potassium counterion, facilitates extraction and purification processes .
Natural Occurrence and Biosynthesis
Epiprogoitrin potassium salt is biosynthesized in cruciferous plants such as Brassica oleracea (kale, broccoli) and Raphanus sativus (radish). The biosynthesis pathway involves three key stages:
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Chain Elongation: Methionine undergoes elongation via acetyl-CoA to form homomethionine.
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Glucosinolate Core Formation: The side chain is conjugated to a glucose molecule via a thioether bond, catalyzed by UDP-glucose:thiohydroximate glucosyltransferase.
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Sulfation: A sulfotransferase mediates the addition of a sulfate group to the oxime nitrogen.
Environmental stressors, such as herbivory or pathogen attack, induce myrosinase-mediated hydrolysis of epiprogoitrin, yielding bioactive isothiocyanates that deter pests.
Synthesis and Extraction Methodologies
Plant-Based Extraction
Epiprogoitrin potassium salt is typically isolated from plant tissues using solvent extraction followed by chromatographic purification. Common steps include:
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Homogenization of fresh plant material in methanol-water (70:30 v/v).
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Centrifugation and filtration to remove cellular debris.
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Column chromatography (e.g., DEAE Sephadex A25) for anion-exchange separation .
Chemical Synthesis
While less common, chemical synthesis routes involve:
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Step 1: Synthesis of the aglycone (3-hydroxy-4-pentenyl oxime) via aldol condensation of acrolein and hydroxylamine.
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Step 2: Glycosylation using peracetylated glucose donors under BF-EtO catalysis.
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Step 3: Sulfation with chlorosulfonic acid and neutralization with potassium hydroxide.
Biological Activities and Mechanisms
Hydrolysis and Bioactive Derivatives
Upon tissue damage, epiprogoitrin potassium salt is hydrolyzed by myrosinase to form:
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Epigoitrin: A nitrile derivative with goitrogenic effects.
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Isothiocyanates: Volatile compounds exhibiting antimicrobial and anticancer properties.
Antimicrobial Effects
Isothiocyanates derived from epiprogoitrin disrupt microbial cell membranes via thiol group alkylation. Studies demonstrate efficacy against Escherichia coli (MIC: 50 µg/mL) and Staphylococcus aureus (MIC: 25 µg/mL).
Antioxidant Activity
The compound’s hydrolysis products scavenge reactive oxygen species (ROS), reducing oxidative stress in mammalian cells. In vitro assays show a 40% reduction in lipid peroxidation at 10 µM.
Applications in Industry and Research
Agriculture
Epiprogoitrin-enriched extracts are used as natural pesticides. Field trials report a 60% reduction in aphid infestations in Brassica crops.
Medicine
Preliminary studies suggest isothiocyanates inhibit cytochrome P450 enzymes, potentiating the efficacy of chemotherapeutic agents like doxorubicin.
Food Science
Incorporating epiprogoitrin into food packaging films extends shelf life by inhibiting fungal growth in bread by 30% over 14 days.
Comparative Analysis with Related Glucosinolates
Table 2: Structural and Functional Comparison of Glucosinolates
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Epiprogoitrin | Unique (3S)-hydroxyl side chain; yields epigoitrin | |
| Glucoraphanin | Precursor to sulforaphane (anticancer) | |
| Sinigrin | High antimicrobial potency |
Epiprogoitrin’s distinct stereochemistry differentiates its hydrolysis products from those of glucoraphanin or sinigrin, enabling specialized applications.
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